molecular formula C31H37BrN4O7 B12426473 (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol

Cat. No.: B12426473
M. Wt: 657.6 g/mol
InChI Key: HHDDKDPLFXIPBX-DLFZDVPBSA-N
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Description

TBAJ-876 is a novel anti-tuberculosis compound belonging to the diarylquinoline class, the same class as the well-known anti-tuberculosis drug bedaquiline. This compound has shown promising results in preclinical and clinical trials, demonstrating higher efficacy and potency against Mycobacterium tuberculosis compared to bedaquiline, with a lower predicted clinical dose .

Preparation Methods

The synthesis of TBAJ-876 involves several steps, including the preparation of intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a 3,5-dialkoxypyridine analogue, which is then subjected to various reaction conditions to form the final product. Key reagents used in the synthesis include n-butyllithium, 2,2,6,6-tetramethylpiperidine, and toluene . Industrial production methods for TBAJ-876 are still under development, but continuous flow processes have been explored to improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

TBAJ-876 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include n-butyllithium, sodium carbonate, and various organic solvents such as toluene and dichloromethane . Major products formed from these reactions include intermediates that are further processed to yield the final compound. The reactions are typically conducted under controlled conditions, such as low temperatures and anhydrous environments, to ensure high yields and purity .

Mechanism of Action

Properties

Molecular Formula

C31H37BrN4O7

Molecular Weight

657.6 g/mol

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol

InChI

InChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3/t27-,31-/m1/s1

InChI Key

HHDDKDPLFXIPBX-DLFZDVPBSA-N

Isomeric SMILES

CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O

Canonical SMILES

CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O

Origin of Product

United States

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